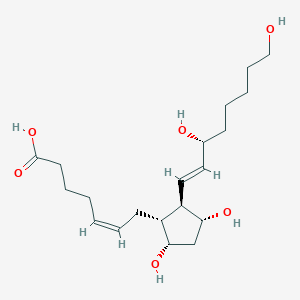

20-Hydroxy prostaglandin F2alpha

Descripción

Significance of Prostaglandins (B1171923) as Lipid Mediators in Cellular Signaling Pathways

Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, most notably arachidonic acid. imedpub.comwikipedia.org They are not hormones in the classical sense, as they are produced in many places throughout the body and typically act locally as autocrine or paracrine factors, influencing cells in their immediate vicinity. wikipedia.org These lipid mediators are pivotal in a vast range of biological functions, including inflammation, blood clotting, immune responses, reproductive processes, and the regulation of blood pressure. imedpub.comnih.govnih.gov

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted into an unstable intermediate, Prostaglandin (B15479496) H2 (PGH2), by cyclooxygenase (COX) enzymes. wikipedia.orgwikipedia.org From PGH2, various specific synthases generate the different types of prostaglandins, such as PGE2, PGD2, and PGF2α. nih.gov The diverse and sometimes opposing effects of prostaglandins are determined by the specific type of prostaglandin and the G-protein coupled receptor (GPCR) to which it binds on the target cell. imedpub.comwikipedia.org This receptor-ligand interaction triggers intracellular signaling cascades that ultimately mediate the cellular response. ontosight.ai

Overview of 20-Hydroxy Prostaglandin F2alpha within the Eicosanoid Metabolic Network

The eicosanoid metabolic network is a complex web of pathways that generate a wide variety of signaling molecules from 20-carbon polyunsaturated fatty acids, primarily arachidonic acid. This network includes prostaglandins, thromboxanes, leukotrienes, and lipoxins. themedicalbiochemistrypage.org this compound is specifically the ω-oxidation product of PGF2α. caymanchem.com This metabolic step is an important part of the broader catabolism and inactivation of prostaglandins, which helps to regulate their local concentrations and signaling activity. researchgate.net

Structure

2D Structure

Propiedades

Número CAS |

57930-93-5 |

|---|---|

Fórmula molecular |

C20H34O6 |

Peso molecular |

370.5 g/mol |

Nombre IUPAC |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16-,17-,18+,19-/m1/s1 |

Clave InChI |

XQXUYZDBZCLAQO-MEADNGGSSA-N |

SMILES isomérico |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](CCCCCO)O)C/C=C\CCCC(=O)O)O |

SMILES canónico |

C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O |

Origen del producto |

United States |

Biosynthetic Pathways and Enzymatic Formation of 20 Hydroxy Prostaglandin F2alpha

Cyclooxygenase (COX-1 and COX-2)-Dependent Formation from Arachidonic Acid

The biosynthesis of all primary prostaglandins (B1171923) begins with arachidonic acid, a 20-carbon unsaturated fatty acid released from the cell's plasma membrane by phospholipase A2. wikipedia.orgnih.govyoutube.com Arachidonic acid is then metabolized by the bifunctional enzyme prostaglandin (B15479496) G/H synthase, commonly known as cyclooxygenase (COX). nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. nih.govnih.gov Both isoforms convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2). nih.govnih.govresearchgate.net COX-1 is constitutively expressed in most tissues and is responsible for baseline prostaglandin levels, while COX-2 is inducible and its expression increases in response to inflammatory stimuli, hormones, and growth factors. nih.govyoutube.com

Direct Reduction of Prostaglandin H2 (PGH2) by Prostaglandin F Synthases

Once formed, PGH2 serves as a substrate for various terminal prostaglandin synthases that determine which specific prostaglandin is produced. nih.govresearchgate.net The direct conversion of PGH2 to PGF2α is catalyzed by PGF synthase (PGFS). nih.govyoutube.comresearchgate.net This enzyme is a member of the aldo-keto reductase (AKR) family; specifically, AKR1C3 is also known as PGF synthase. nih.govnih.gov This enzyme catalyzes the reduction of the 9,11-endoperoxide group of PGH2 to form PGF2α. nih.govplos.org

Enzymatic Conversion from Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2)

PGF2α can also be synthesized from other prostaglandins in interconvertible pathways. nih.govbioscientifica.com

From PGE2: Prostaglandin E2 (PGE2) can be converted to PGF2α through the action of PGE2 9-ketoreductase. nih.govnih.gov This enzyme reduces the keto group at carbon 9 of PGE2 to a hydroxyl group. nih.gov Enzymes from the aldo-keto reductase family, such as AKR1C1 and AKR1C2, function as PGE-F isomerases that facilitate this conversion. nih.govnih.gov

From PGD2: Prostaglandin D2 (PGD2) can be converted to an isomer of PGF2α (11β-PGF2α) by PGD 11-ketoreductase. nih.gov The enzyme AKR1C3, which converts PGH2 to PGF2α, is also capable of converting PGD2 to 11β-PGF2α, which has similar potency to PGF2α. nih.gov

| Synthesis Pathway | Starting Substrate | Key Enzyme(s) | Intermediate(s) | Final Product |

| De Novo Synthesis | Arachidonic Acid | COX-1, COX-2 | Prostaglandin G2 (PGG2) | Prostaglandin H2 (PGH2) |

| Direct Reduction | Prostaglandin H2 (PGH2) | PGF Synthase (e.g., AKR1C3) | - | Prostaglandin F2alpha |

| Conversion from PGE2 | Prostaglandin E2 (PGE2) | PGE2 9-ketoreductase (e.g., AKR1C1, AKR1C2) | - | Prostaglandin F2alpha |

| Conversion from PGD2 | Prostaglandin D2 (PGD2) | PGD 11-ketoreductase (e.g., AKR1C3) | - | 11β-Prostaglandin F2alpha |

Enzymatic Conversion from Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2)

Role of Carbonyl Reductase (NADPH) Enzymes

Carbonyl reductases (CBRs) are NADPH-dependent enzymes that belong to the family of oxidoreductases. wikipedia.org While not directly forming 20-hydroxy PGF2α, they play a crucial role in the synthesis of its precursor, PGF2α. Specifically, certain carbonyl reductases exhibit Prostaglandin E2 9-ketoreductase (9K-PGR) activity, catalyzing the conversion of Prostaglandin E2 (PGE2) to PGF2α. nih.govnih.gov This reaction involves the reduction of the 9-keto group of PGE2 to a hydroxyl group, yielding PGF2α. nih.gov Research has identified that Prostaglandin 9-ketoreductase and carbonyl reductase are identical enzymes. nih.gov An enzyme purified from the human brain, identified as a member of the carbonyl reductase family, was shown to efficiently catalyze the NADPH-dependent reduction of PGE2 to PGF2α. nih.gov These enzymes can also reduce various other carbonyl compounds, indicating a broad substrate specificity. nih.govnih.gov

Involvement of Aldehyde Dehydrogenase [NADP+] and Aldo-Keto Reductase 1C3 (AKR1C3)

Aldehyde dehydrogenases (ALDH) are a family of NAD(P)+-dependent enzymes that are critical for oxidizing a wide array of aldehydes into their corresponding carboxylic acids. nih.gov This function is vital for detoxification and various biosynthetic pathways. nih.gov The cofactor specificity, whether for NAD+ or NADP+, is determined by specific residues within the cofactor-binding domain of the enzyme. nih.gov While ALDH enzymes are central to cellular metabolism, their direct role in the formation of 20-hydroxy PGF2α is primarily contextual, participating in the broader metabolic environment where prostaglandin synthesis occurs.

In contrast, Aldo-Keto Reductase 1C3 (AKR1C3) is directly and pivotally involved in the synthesis of PGF2α. AKR1C3, also known as Prostaglandin F Synthase (PGFS), is a member of the aldo-keto reductase superfamily and efficiently catalyzes the reduction of PGH2 to form PGF2α. nih.govresearchgate.netwikipedia.org It can also convert PGD2 to 9α,11β-PGF2α. nih.govwikipedia.org Studies have demonstrated that upregulation of AKR1C3 is associated with increased production of PGF2α, which is the substrate for the subsequent hydroxylation step to form 20-hydroxy PGF2α. nih.govnih.gov This enzyme is considered a key regulator of PGF2α levels in various tissues. researchgate.net

Characterization of Key Biosynthetic and Degradative Enzymes

The concentration and activity of 20-hydroxy PGF2α are controlled by a balance between its synthesis from PGF2α and the degradation of its precursor. Several key enzyme families are involved in these processes.

Prostaglandin F2alpha Synthase (PGFS) Isoforms and Activity

Prostaglandin F2alpha Synthase (PGFS) is the enzyme responsible for the synthesis of PGF2α from PGH2. wikipedia.orgnih.gov The term PGFS encompasses several enzymes from the aldo-keto reductase (AKR) superfamily that exhibit this catalytic activity. nih.govwikipedia.org

AKR1C3: As mentioned, AKR1C3 is a prominent PGFS. researchgate.netwikipedia.org It is a monomeric protein that uses NADPH as a cofactor to reduce PGH2 to PGF2α. wikipedia.org

AKR1B1: Research has also identified other enzymes with PGF synthase activity, such as the human aldose reductase AKR1B1. nih.gov In vitro studies have confirmed the PGF synthase capabilities of human AKR1B1 and its mouse orthologs. nih.gov

Bovine Lung PGFS: An early study purified a PGFS from bovine lung which was shown to be a monomeric protein that could reduce both PGH2 and PGD2 to yield PGF2α. nih.gov

The activity of these synthases is a critical control point for the availability of PGF2α, the substrate required for the synthesis of 20-hydroxy PGF2α.

Cytochrome P450 Family Enzymes in Prostaglandin Hydroxylation (e.g., CYP4F8, CYP4F21)

The direct formation of 20-hydroxy PGF2α from PGF2α is an ω-oxidation reaction catalyzed by members of the Cytochrome P450 (CYP) superfamily of enzymes. hmdb.cacaymanchem.com These heme-containing monooxygenases are responsible for metabolizing a wide range of endogenous and exogenous compounds, often by adding a hydroxyl group. nih.gov

Specifically, CYP ω-hydroxylases catalyze the addition of a hydroxyl group to the terminal (ω) carbon atom of fatty acids and their derivatives, including prostaglandins. nih.gov Cultured alveolar cells have been shown to metabolize PGF2α via microsomal cytochrome P450 ω-oxidation to produce 20-hydroxy PGF2α. caymanchem.com

Research has identified specific CYP enzymes involved in prostaglandin hydroxylation:

CYP4F8: This human enzyme, identified in seminal vesicles, has been reported to hydroxylate prostaglandins. kb.se While one study noted its activity in hydroxylating PGE2 at the 19-position, its role in 20-hydroxylation is part of the broader function of the CYP4F subfamily in prostaglandin metabolism. nih.gov

CYP4F21: This ovine enzyme, also found in seminal vesicles, shares 74% amino acid identity with the human CYP4F8, suggesting a similar function in prostaglandin hydroxylation. kb.se

The table below summarizes key Cytochrome P450 enzymes and their role in prostaglandin metabolism.

| Enzyme Family | Specific Enzyme | Function | Substrate(s) | Product(s) |

| Cytochrome P450 | CYP ω-hydroxylases | ω-oxidation | Prostaglandins (e.g., PGF2α) | 20-hydroxy prostaglandins (e.g., 20-OH PGF2α) |

| CYP4F | CYP4F8 (Human) | Prostaglandin Hydroxylation | Prostaglandins (e.g., PGE2) | 19-hydroxy PGE2 |

| CYP4F | CYP4F21 (Ovine) | Prostaglandin Hydroxylation | Prostaglandins | Hydroxylated Prostaglandins |

15-Hydroxyprostaglandin Dehydrogenase (HPGD) in Inactivation Pathways

15-Hydroxyprostaglandin Dehydrogenase (HPGD) is the primary enzyme responsible for the biological inactivation of prostaglandins. wikipedia.orgnih.gov It functions as a catabolic enzyme, catalyzing the NAD+-dependent oxidation of the 15-hydroxyl group on the prostaglandin core structure to a 15-keto group. oup.comuniprot.org The resulting 15-keto-prostaglandins exhibit greatly reduced biological activity. oup.com

The expression and activity of HPGD are critical for regulating the levels of active prostaglandins like PGF2α. wikipedia.org By degrading PGF2α, HPGD reduces the available substrate for conversion to 20-hydroxy PGF2α. Furthermore, studies on cultured cells indicate that HPGD can also metabolize 20-hydroxy PGF2α itself, suggesting it plays a role in the further degradation of the hydroxylated metabolite. caymanchem.com

9-Keto-Prostaglandin-Reductase (9K-PGR) Activity

9-Keto-Prostaglandin-Reductase (9K-PGR), also known as Prostaglandin E2 9-reductase, describes the enzymatic activity that reversibly converts PGE2 into PGF2α. nih.govwikipedia.org This provides an alternative pathway for PGF2α synthesis, distinct from the direct reduction of PGH2 by PGF synthase. The enzyme utilizes NADPH as a cofactor for the reduction. nih.govwikipedia.org

As established in section 2.2.3.1, extensive research has concluded that this activity is carried out by enzymes belonging to the carbonyl reductase family. nih.gov The enzyme purified from pig and human kidney not only catalyzes the interconversion of PGE2 to PGF2α but can also oxidize the 15-hydroxyl group of prostaglandins, indicating a multifunctional role in prostaglandin metabolism. nih.gov The balance of 9K-PGR activity can, therefore, influence the pool of PGF2α available for subsequent 20-hydroxylation.

The properties of key enzymes in the metabolism of 20-Hydroxy Prostaglandin F2alpha's precursor are detailed below.

| Enzyme / Activity | Enzyme Commission (EC) Number | Function | Substrate(s) | Product(s) | Cofactor |

| Carbonyl Reductase | EC 1.1.1.184 | Reduction of ketones/aldehydes | PGE2, various carbonyls | PGF2α, corresponding alcohols | NADPH |

| Aldo-Keto Reductase 1C3 (AKR1C3) / PGFS | EC 1.1.1.188 | PGF2α synthesis | PGH2, PGD2 | PGF2α, 9α,11β-PGF2α | NADPH |

| 15-Hydroxyprostaglandin Dehydrogenase (HPGD) | EC 1.1.1.141 | Prostaglandin inactivation | PGF2α, PGE2, 20-OH PGF2α | 15-keto-PGF2α, 15-keto-PGE2 | NAD+ |

| 9-Keto-Prostaglandin-Reductase (9K-PGR) | EC 1.1.1.189 | Interconversion of PGE2 and PGF2α | PGE2 | PGF2α | NADPH |

Molecular Mechanisms of Action and Receptor Interactions

G-Protein Coupled Receptor (GPCR) Signaling Transduction

The biological actions of prostaglandins (B1171923) are predominantly initiated by their binding to G-protein coupled receptors (GPCRs), a large and diverse family of transmembrane receptors. khanacademy.org These receptors, upon binding to their specific ligands, undergo conformational changes that trigger a cascade of intracellular events involving G-proteins and second messengers, ultimately influencing a wide array of cellular functions. khanacademy.org

Selective Binding to the F Prostanoid (FP) Receptor

Prostaglandin (B15479496) F2α and its metabolites, including 20-Hydroxy PGF2α, exert their effects by binding to the Prostaglandin F2α receptor (FP receptor). wikipedia.org The FP receptor is the least selective of the prostanoid receptors, also responding to other prostaglandins like PGD2 and, to a lesser extent, PGE2, though with lower affinity compared to PGF2α. wikipedia.org The action of PGF2α is contingent on the number of FP receptors present on the cell membrane. wikipedia.org Studies have revealed the existence of two classes of PGF2α receptors with different binding affinities (dissociation constants of 10⁻¹⁰ mol/l and 10⁻⁸ mol/l). nih.gov

Activation of Distinct Intracellular Signaling Cascades (e.g., Gαq- and Gα12-mediated Pathways)

The FP receptor is known to couple with multiple G protein families, most notably the Gαq/11 and Gα12/13 families. nih.gov This promiscuous coupling allows for the activation of diverse downstream signaling pathways. Upon ligand binding, the FP receptor activates Gαq, which in turn stimulates phospholipase C (PLC). nih.govfrontiersin.org This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol (B14025) trisphosphate (InsP3) and diacylglycerol (DAG). nih.gov

Furthermore, the FP receptor efficiently couples to Gα13, a member of the Gα12/13 family. nih.gov Interestingly, there appears to be a competitive interaction between the G protein subtypes at the receptor level. For the FP receptor, it has been shown that Gαq binding can impede the coupling and activation of Gα13. nih.gov This differential G protein engagement provides a mechanism for functional selectivity, where the cellular response can be fine-tuned based on which signaling arm is preferentially activated. nih.gov

Modulation of Downstream Effectors (e.g., ERK1/2, RhoA/ROCK Pathway, Cell Ruffling)

The activation of Gαq and Gα12/13 pathways by the FP receptor leads to the modulation of several key downstream effectors. The Gα12/13 pathway is a primary activator of the RhoA/ROCK (Rho-associated coiled-coil forming kinase) signaling cascade. nih.govnih.gov The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton, influencing processes such as cell shape, motility, and contraction. nih.govnih.gov

The activation of the FP receptor can also lead to the stimulation of the Ras/Raf signaling pathway, which in turn can activate the T-cell factor (Tcf) for transcriptional activation. nih.gov There is also evidence of crosstalk between the RhoA/ROCK pathway and the ERK1/2 (extracellular signal-regulated kinase 1/2) pathway. researchgate.net For instance, ROCK1 can directly interact with and influence the activation state of ERK1/2. researchgate.net

Influence on Intracellular Calcium Concentration

A hallmark of PGF2α-mediated signaling through the FP receptor is the mobilization of intracellular calcium ([Ca2+]i). The InsP3 generated following Gαq activation binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.govnih.gov This increase in intracellular calcium is rapid, often occurring within seconds of PGF2α stimulation, and can be sustained for several minutes. nih.gov Studies have demonstrated that this PGF2α-induced rise in [Ca2+]i is largely independent of extracellular calcium, confirming its origin from intracellular stores. nih.govnih.gov This elevation in intracellular calcium acts as a crucial second messenger, participating in the activation of various downstream signaling pathways, including the activation of NF-κB and the expression of enzymes like COX-2. frontiersin.org

Transcriptional and Post-Transcriptional Regulatory Events

The signaling cascades initiated by PGF2α at the cell membrane ultimately lead to changes in gene expression through the regulation of transcription factors.

Prostaglandin F2alpha-Induced Expression of Steroidogenic Enzymes

PGF2α plays a significant role in regulating steroidogenesis, the process of steroid hormone biosynthesis. It can inhibit the production of progesterone (B1679170) in luteal cells. nih.govnih.gov This inhibitory effect is mediated, in part, by its influence on the expression and activity of key steroidogenic enzymes.

One such enzyme is 20α-hydroxysteroid dehydrogenase (20α-OH-SDH), which is involved in the metabolism of progesterone. nih.gov While PGF2α is implicated in the induction of 20α-OH-SDH, the timing of maximal FP receptor content does not directly coincide with the peak in enzyme activity, suggesting that PGF2α may not be the sole factor directly responsible for its induction. nih.gov

PGF2α has also been shown to inhibit gonadotropin-stimulated progesterone production at sites both before and after the generation of cyclic AMP (cAMP). nih.govnih.gov The post-cAMP site of action has been localized to an effect on the cholesterol side-chain cleavage enzyme. nih.gov Furthermore, prostaglandins, including PGF2α, can increase the activity of cholesterol side-chain cleavage in adrenal cortex mitochondria, a process dependent on the presence of calcium. nih.gov This suggests an intracellular action of prostaglandins in modulating the function of steroidogenic enzymes. nih.gov

The regulation of steroidogenic acute regulatory (StAR) protein expression, which is crucial for the transport of cholesterol into the mitochondria, is also influenced by PGF2α. It has been reported to inhibit rat StAR gene expression through the AP-1 family member, c-Fos. oup.com

Interactive Data Tables

Table 1: PGF2α Receptor Binding Affinities

| Receptor Class | Dissociation Constant (KD) |

| High-Affinity | 10⁻¹⁰ mol/l |

| Low-Affinity | 10⁻⁸ mol/l |

| Data derived from Scatchard analysis of radioligand binding studies in immature rat ovaries. nih.gov |

Table 2: Effects of PGF2α on Intracellular Signaling in Bovine Luteal Cells

| Parameter | Response to PGF2α (1 µM) | Time to Max Response |

| Inositol Trisphosphate (InsP3) | Increase | < 30 seconds |

| Intracellular Calcium ([Ca2+]i) | 2- to 3-fold increase | < 30 seconds |

| These findings demonstrate the rapid coupling of the FP receptor to the phospholipase C-InsP3-calcium signaling pathway. nih.gov |

Activation of 20alpha-Hydroxysteroid Dehydrogenase (20α-HSD) Gene Expression

20-OH PGF2α is recognized as a metabolite of prostaglandin F2α (PGF2α). medchemexpress.com PGF2α plays a pivotal role in inducing the expression of 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme that catalyzes the conversion of progesterone into its inactive form, 20α-hydroxyprogesterone. nih.govresearchgate.netresearchgate.net This enzymatic action is a critical step in processes such as luteolysis, the regression of the corpus luteum. nih.govresearchgate.netresearchgate.net

Research has demonstrated that PGF2α enhances the promoter activity of the 20α-HSD gene. nih.govresearchgate.netresearchgate.netcapes.gov.br This leads to a rapid and significant increase in the expression of the 20α-HSD gene, which is essential for the decline in progesterone levels that precedes events like parturition. nih.govresearchgate.netresearchgate.netcapes.gov.br Studies in animal models, such as rats and buffalo cows, have shown a marked increase in 20α-HSD mRNA expression in the corpus luteum following PGF2α treatment. nih.govnih.gov While the direct action of 20-OH PGF2α on 20α-HSD expression is an area of ongoing investigation, its role as a product of PGF2α metabolism places it within this crucial regulatory pathway. medchemexpress.com

Role of Nuclear Receptor Subfamily 4 Group A Member 1 (NUR77) Transcription Factor in Promoter Regulation

The induction of 20α-HSD gene expression by PGF2α is mediated by the nuclear orphan receptor and transcription factor, Nuclear Receptor Subfamily 4 Group A Member 1 (NUR77). nih.govresearchgate.netresearchgate.netcapes.gov.br NUR77, also known as NGFI-B, is an immediate-early gene that can function as a ligand-independent transcription activator. nih.gov

Upon stimulation by PGF2α, there is a rapid and transient increase in the expression of NUR77. nih.govresearchgate.netresearchgate.netcapes.gov.br This newly synthesized NUR77 then binds to a specific response element located in the promoter region of the 20α-HSD gene. nih.govresearchgate.netresearchgate.netcapes.gov.br This binding event is the direct trigger for the transcriptional activation of the 20α-HSD gene. nih.govresearchgate.netresearchgate.netcapes.gov.br

Experimental evidence has pinpointed a specific NUR77 response element upstream of the -1590 position in the 20α-HSD promoter that is essential for PGF2α-mediated regulation. nih.govresearchgate.netresearchgate.netcapes.gov.br Deletion of this motif or the overexpression of a dominant-negative form of NUR77 completely abolishes the PGF2α-induced activation of the 20α-HSD promoter. nih.govresearchgate.netresearchgate.netcapes.gov.br Furthermore, inhibition of NUR77's ability to bind to DNA in vivo prevents the induction of the 20α-HSD gene by PGF2α in the corpus luteum. nih.govresearchgate.netresearchgate.net These findings firmly establish NUR77 as a critical intermediary in the signaling cascade initiated by PGF2α that leads to the regulation of progesterone metabolism. nih.govresearchgate.netresearchgate.net

Structural Elucidation of Receptor-Ligand Complexes

The interaction of prostaglandins with their receptors is a highly specific process that dictates the downstream cellular response. Understanding the three-dimensional structure of these receptor-ligand complexes is paramount for deciphering the molecular basis of their function and for the rational design of targeted therapeutics.

Cryo-Electron Microscopy (Cryo-EM) Studies of FP Receptor Conformations

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of the prostaglandin F2α receptor (FP receptor) in its active state. nih.govresearchgate.netnih.gov The FP receptor is a G protein-coupled receptor (GPCR) that binds PGF2α and its analogs. researchgate.netnih.govwikipedia.org

Cryo-EM structures of the human FP receptor bound to its endogenous ligand, PGF2α, as well as to synthetic agonists like latanoprost (B1674536) free acid and travoprost (B1681362) free acid, have been determined at high resolution. researchgate.netnih.gov These studies reveal the receptor in complex with its cognate G protein, Gq. researchgate.netnih.gov The structures show that the FP receptor adopts a characteristic "hairpin" conformation, with the α- and ω-chains of the prostaglandin ligand aligned in a roughly parallel fashion. nih.gov These structural snapshots provide a detailed view of the ligand-binding pocket and the conformational changes that occur upon ligand binding and receptor activation. researchgate.netnih.govresearchgate.net

Molecular Determinants of Ligand Selectivity and G Protein Coupling Specificity

The high-resolution cryo-EM structures have been instrumental in elucidating the molecular determinants of ligand selectivity and G protein coupling specificity for the FP receptor. nih.govresearchgate.netnih.gov The binding pocket of the FP receptor can be divided into three sub-pockets that accommodate the α-chain, ω-chain, and the cyclopentane (B165970) ring of the prostaglandin ligand. researchgate.net

Specific amino acid residues within the receptor play crucial roles in recognizing and distinguishing between different prostaglandin molecules. For instance, interactions between the hydroxyl groups on the prostaglandin F-ring and specific residues in the FP receptor are critical for ligand recognition. researchgate.net The selectivity of the FP receptor for PGF2α over other prostaglandins like PGE2 is attributed to key amino acid differences in the binding pocket. researchgate.net

Furthermore, the structures reveal the molecular basis for the FP receptor's preference for coupling to the Gq family of G proteins. nih.govresearchgate.netnih.gov The interface between the activated receptor and the G protein involves direct interactions with transmembrane helix 1 and intracellular loop 1 of the receptor, a feature that distinguishes it from other GPCRs. researchgate.netnih.gov These detailed structural insights into ligand recognition and G protein coupling provide a framework for understanding the diverse physiological effects of PGF2α and for the development of more selective and potent drugs targeting the FP receptor. nih.govresearchgate.net

Physiological and Pathological Research Roles of 20 Hydroxy Prostaglandin F2alpha

Contributions to Reproductive Physiology

20-OH PGF2α, as a product of PGF2α metabolism, is intrinsically linked to the hormonal cascades that govern female reproductive functions. Its roles are often considered in the context of the actions of its parent compound.

Luteolysis, the regression of the corpus luteum (CL), is a critical event for the initiation of a new ovarian cycle in the absence of pregnancy. PGF2α is widely recognized as the primary luteolysin in many mammalian species. nih.govnih.gov The process involves a decrease in progesterone (B1679170) production (functional luteolysis) followed by the structural degradation of the CL. nih.gov The resistance or sensitivity of the CL to PGF2α is a key determinant of its lifespan. oup.com

In primates, the mechanism of luteolysis is less dependent on uterine PGF2α, with the CL itself being a proposed source of luteolytic prostaglandins (B1171923). nih.gov The responsiveness of luteal cells to PGF2α appears to change throughout the luteal phase, a process potentially linked to the subcellular localization of its receptor, PTGFR. nih.gov

Table 1: Factors Influencing Luteal Sensitivity to PGF2α

| Factor | Effect on Luteal Sensitivity | Associated Findings | Species Studied |

|---|---|---|---|

| PGDH Activity | Increased activity leads to resistance | Higher in PGF2α-resistant CL of early cycle/pregnancy. researchgate.net | Ovine |

| PTGFR Localization | Perinuclear localization associated with sensitivity | Estrogen promotes receptor relocation, enabling functional luteolysis. nih.gov | Primate (Monkey, Human) |

| Progesterone | Maintains CL function | PGF2α induces luteolysis, leading to a drop in progesterone. nih.gov | Bovine, various |

Parturition is a complex process involving coordinated uterine contractions, cervical ripening, and fetal membrane rupture. researchgate.netphysiology.org Prostaglandins, particularly PGF2α and PGE2, are central to these events. researchgate.netelsevierpure.com PGF2α consistently stimulates myometrial contractions by binding to its FP receptor, a G-protein coupled receptor that triggers intracellular calcium release. elsevierpure.comyoutube.com

The synthesis and metabolism of prostaglandins are tightly regulated during pregnancy to maintain uterine quiescence. Progesterone is the primary hormone responsible for this state, and it has been shown to inhibit the production of PGF2α while stimulating its breakdown. nih.gov In rats, progesterone administration decreases the expression of cyclooxygenase-2 (COX-2), an enzyme essential for prostaglandin (B15479496) synthesis, and increases the activity of PGDH, the enzyme that catabolizes PGF2α. nih.gov As pregnancy reaches term, a functional withdrawal of progesterone allows for an increase in prostaglandin synthesis and sensitivity, leading to labor. physiology.orgyoutube.com

The metabolism of PGF2α, which leads to the formation of 20-OH PGF2α, is therefore a key part of the mechanism that controls the timing of parturition. By regulating the levels of active PGF2α, this metabolic pathway helps ensure that strong uterine contractions are suppressed until term. nih.gov

The relationship between PGF2α and progesterone is bidirectional and crucial for both maintaining pregnancy and initiating parturition. The luteolytic action of PGF2α directly causes a decline in progesterone secretion from the corpus luteum. In turn, progesterone modulates prostaglandin levels. nih.gov

A key enzyme in progesterone catabolism in some species is 20α-hydroxysteroid dehydrogenase (20α-HSD). This enzyme converts progesterone into its less active form, 20α-hydroxyprogesterone. Research in mice has demonstrated that 20α-HSD is a critical regulator of parturition, acting downstream of the PGF2α receptor. nih.gov Mice deficient in 20α-HSD maintain high progesterone levels and experience delayed parturition. nih.gov This indicates that the PGF2α signal initiates a cascade that includes the upregulation of 20α-HSD, leading to a fall in progesterone that is essential for labor to begin. This highlights a critical link where prostaglandin metabolism influences steroid hormone catabolism to control major reproductive events.

In some vertebrate species, particularly fish, PGF2α and its metabolites function as potent reproductive pheromones. pnas.orgnih.gov They are released by ovulated females and can induce courtship behavior and physiological readiness in males. pnas.org

Studies in goldfish have shown that both PGF2α and its metabolite, 15-keto-PGF2α, are released by females and detected by males. pnas.org More recent research in the African cichlid, Astatotilapia burtoni, reveals a more complex role. While PGF2α itself does not appear to be the direct pheromonal cue that attracts males, it is necessary for the female to become attractive. pnas.orgnih.gov Inhibiting prostaglandin synthesis in fertile females eliminates their attractiveness to males. pnas.org Furthermore, injecting non-gravid females with PGF2α makes them attractive to males, suggesting PGF2α primes the female to release a yet-unidentified pheromone, which could be one of its metabolites. pnas.orgyoutube.com This suggests that the metabolic pathway leading from PGF2α, which would include the formation of hydroxylated derivatives like 20-OH PGF2α, is essential for producing the ultimate chemical signal that mediates reproductive behavior in these species. pnas.org

Table 2: Role of PGF2α and its Metabolites in Vertebrate Pheromone Signaling

| Species | Compound(s) Implicated | Role in Pheromone Signaling | Reference |

|---|---|---|---|

| Goldfish (Carassius auratus) | PGF2α, 15-keto-PGF2α | Released by ovulated females; acts as a direct sex pheromone inducing male courtship. | pnas.org |

| Paradise Fish (Macropodus opercularis) | PGF2α | Exogenous PGF2α reinstates sexual behavior in females, with responsiveness influenced by sexual experience. | nih.gov |

| African Cichlid (Astatotilapia burtoni) | PGF2α (indirectly), potential PGF2α metabolites | PGF2α is not a direct pheromone but is essential for priming the female to release an unknown attractive pheromonal cue. | pnas.orgnih.govyoutube.com |

Modulation of Immunological Responses

Prostaglandins are well-established modulators of inflammation and immunity. While much of the research has centered on PGE2, PGF2α and its metabolites also play a role in regulating immune cell function.

Labor itself is considered an inflammatory process, with an influx of leukocytes into the myometrium during human parturition. physiology.org Prostaglandins like PGF2α are involved in this inflammatory cascade. researchgate.netresearchgate.net

The interplay between prostaglandins and the immune system is particularly relevant in the context of uterine health. Progesterone, while essential for pregnancy, is an immunosuppressive steroid. nih.gov This can make the uterus more susceptible to infection during periods of high progesterone, such as the luteal phase. Research in ewes has shown that PGF2α can upregulate uterine immune defenses even in the presence of immunosuppressive levels of progesterone. nih.gov Ewes treated with PGF2α showed a better ability to resolve uterine infections, an effect that was independent of its luteolytic action of lowering progesterone. nih.gov This suggests that PGF2α, and by extension its metabolic pathway, has direct, pro-inflammatory, and immune-enhancing effects within the uterus that are critical for combating pathogens. While the specific contribution of 20-OH PGF2α has not been isolated, it is part of the prostaglandin milieu that influences these crucial immune functions.

Involvement in Inflammatory Processes and Resolution

Prostaglandins have a dual role in inflammation, participating in both its initiation and its resolution. nih.gov While traditionally viewed as pro-inflammatory mediators, certain prostaglandins play a crucial part in the active process of resolving inflammation. nih.gov The biosynthesis of prostaglandins, including PGF2α, is significantly increased in inflamed tissues. nih.gov

Research suggests that PGF2α, produced by the enzyme cyclooxygenase-2 (COX-2), contributes to the resolution of inflammation. researchgate.net In models of acute inflammation, the concentration of PGF2α rises during the resolution phase. nih.govresearchgate.net This suggests a potential anti-inflammatory role for PGF2α in the later stages of the inflammatory response. nih.gov The inhibition of COX-2, which reduces PGF2α production, can exacerbate inflammation, and this effect can be reversed by the administration of a PGF2α receptor agonist. researchgate.net

The table below summarizes key findings on the role of PGF2α in inflammation and its resolution.

| Model System | Key Finding | Implication | Reference |

| Carrageenan-induced pleurisy in rats | PGF2α concentrations increase during the resolution phase. | Suggests a role for PGF2α in resolving inflammation. | researchgate.net |

| Animal models of acute inflammation | Expression of PGF synthase increases during the resolution phase. | Indicates a potential role in the active resolution of inflammation. | nih.gov |

| Human inflammatory diseases | PGF2α is abundant at sites of inflammation. | Highlights its involvement in the inflammatory process. | frontiersin.org |

Cardiovascular and Pulmonary System Homeostasis

Prostaglandin F2α is a potent vasoconstrictor and plays a role in the regulation of blood pressure. rxlist.comnih.gov It exerts its effects by acting on the Prostaglandin F receptor (FP receptor). nih.gov Studies in animal models have shown that PGF2α can elevate blood pressure in a dose-dependent manner. nih.gov Conversely, the deletion of the FP receptor leads to reduced blood pressure. nih.gov

PGF2α's influence on blood pressure is linked to the renin-angiotensin-aldosterone system. nih.gov It can stimulate renin release, which in turn leads to a cascade of events that elevate blood pressure. frontiersin.org The FP receptor is expressed in various tissues involved in blood pressure regulation, including preglomerular arterioles and renal collecting ducts. nih.gov

The following table details the effects of PGF2α on vascular tone and blood pressure.

| Experimental Model | Effect of PGF2α | Mechanism | Reference |

| Wild-type mice | Dose-dependent elevation of blood pressure. | Activation of the FP receptor. | nih.gov |

| FP receptor knockout mice | Reduced blood pressure. | Disruption of PGF2α signaling. | nih.gov |

| Dog, cat, and baboon | Mesenteric vasoconstriction, reducing blood flow by 80-100%. | Direct action on vascular smooth muscle. | nih.gov |

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. mdpi.com PGF2α and its isomers, known as F2-isoprostanes, are considered reliable markers of oxidative stress in vivo. nih.govnih.govresearchgate.net The formation of F2-isoprostanes is catalyzed by free radicals, and their levels increase in conditions associated with oxidative stress. researchgate.net

The ratio of 8-iso-PGF2α to PGF2α can be used to distinguish between enzymatic and chemical lipid peroxidation, providing a more nuanced understanding of oxidative stress pathways. nih.gov PGF2α itself is associated with an increase in ROS, contributing to cellular hypertrophy in vascular smooth muscle cells. nih.govnih.gov

Key research findings on PGF2α and oxidative stress are presented below.

| Biomarker | Association with Oxidative Stress | Significance | Reference |

| 8-iso-PGF2α | Considered a "gold standard" for measuring in vivo oxidative stress. | Elevated levels are found in various inflammatory and cardiovascular conditions. | nih.gov |

| PGF2α | Increases reactive oxygen species (ROS). | Contributes to the pathological effects of oxidative stress, such as vascular smooth muscle hypertrophy. | nih.govnih.gov |

| 8-iso-PGF2α / PGF2α ratio | Distinguishes between chemical and enzymatic lipid peroxidation. | Provides insight into the source of oxidative stress. | nih.gov |

Vascular smooth muscle cell (VSMC) hypertrophy, an increase in cell size, is a key process in the development of various cardiovascular diseases. Prostaglandin F2α has been shown to induce VSMC hypertrophy. nih.govnih.gov This effect is mediated through the FP receptor and is dependent on the generation of reactive oxygen species (ROS). nih.govnih.gov

The signaling pathways involved in PGF2α-induced VSMC hypertrophy include the activation of mTOR and p70S6k. nih.gov Studies using PGF2α analogs have demonstrated their ability to increase the size of A7r5 VSMCs in culture. nih.gov This hypertrophic response contributes to the thickening of blood vessel walls, a characteristic feature of hypertension and atherosclerosis. nih.govnih.gov

The table below summarizes the research on PGF2α and vascular smooth muscle cell hypertrophy.

| Cell Type | Effect of PGF2α | Signaling Pathway | Reference |

| Rat aortic smooth muscle cells | Induces cell hypertrophy. | Involves the FP receptor. | nih.gov |

| A7r5 vascular smooth muscle cells | Increases cell size. | Dependent on ROS and involves mTOR and p70S6k activation. | nih.govnih.gov |

| Neonatal rat ventricular myocytes | Stimulates hypertrophic growth. | Suggests a broader role in muscle cell hypertrophy. | nih.gov |

Emerging Roles in Disease Pathogenesis

Fibrotic remodeling, the excessive deposition of extracellular matrix, can lead to organ dysfunction. Prostaglandin F2α has emerged as a potential facilitator of fibrotic processes, particularly in the lungs. nih.govnih.gov In idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease, PGF2α and its metabolites are found at elevated levels in the plasma and bronchoalveolar lavage fluid of patients. nih.govnih.gov

Research indicates that PGF2α signaling through its FP receptor contributes to lung fibrogenesis independently of the transforming growth factor-beta (TGF-β) pathway, a well-known driver of fibrosis. ed.ac.uk In preclinical models of pulmonary fibrosis, the disruption of the PGF2α receptor signaling pathway attenuates fibrotic remodeling. nih.govnih.gov PGF2α can stimulate the proliferation and collagen production of lung fibroblasts, the key effector cells in fibrosis. ed.ac.uk Single-cell RNA sequencing has identified that the PGF2α receptor is predominantly expressed in adventitial fibroblasts, which are reprogrammed to a pro-inflammatory state in a PGF2α-dependent manner. nih.gov

The following table highlights the key findings regarding PGF2α's role in fibrotic remodeling.

| Disease Model/Patient Population | Key Finding | Mechanism | Reference |

| Murine model of idiopathic pulmonary fibrosis | Disruption of PGF2α receptor signaling attenuates fibrotic remodeling. | PGF2α acts on adventitial fibroblasts, promoting a pro-inflammatory phenotype. | nih.govnih.gov |

| Patients with idiopathic pulmonary fibrosis | Elevated levels of PGF2α metabolites in plasma and bronchoalveolar lavage fluid. | Correlates with disease severity. | nih.govnih.gov |

| In vitro studies with lung fibroblasts | PGF2α stimulates fibroblast proliferation and collagen production. | Independent of the TGF-β signaling pathway. | ed.ac.uk |

Association with Oncological Pathways and Tumor Progression

Prostaglandin F2alpha (PGF2α), a member of the prostanoid family of lipids, has been implicated in the progression of various cancers. nih.govmdpi.com Its role in oncology is multifaceted, influencing cell proliferation, migration, and invasion through its interaction with specific signaling pathways. nih.govresearchgate.net

Research has demonstrated that PGF2α can contribute to greater tumor progression and aggressiveness. mdpi.com This is in contrast to other prostaglandins like Prostaglandin D2 (PGD2), which appears to impede tumor advancement. nih.govmdpi.com The pro-tumorigenic effects of PGF2α are often linked to its ability to stimulate cell motility and invasion, as observed in colorectal cancer cells which produce high levels of this prostanoid. researchgate.net Furthermore, PGF2α has been shown to enhance carcinogen-induced malignant transformation of fibroblasts in laboratory settings. researchgate.net

The signaling mechanism of PGF2α in cancer involves its binding to the FP receptor. researchgate.net This interaction can trigger downstream cellular processes that promote cancer development. For instance, PGF2α signaling has been shown to link to G proteins and activate the Epidermal Growth Factor Receptor (EGFR), which in turn leads to the activation of the Ras/ERK1/2 signaling pathway. nih.gov This pathway is a well-established driver of cell proliferation and survival in many cancer types.

Studies have highlighted the role of PGF2α in specific types of cancer. In colorectal cancer, for example, PGF2α has been demonstrated to increase the migration and invasiveness of tumor cells. nih.gov In C3H/M2 mouse fibroblasts, it has been shown to promote carcinogen-induced malignant transformation. researchgate.net

The broader context of prostaglandin involvement in cancer is crucial for understanding the specific role of PGF2α. Prostaglandins, in general, are physiologically active lipid compounds that play a part in normal tissue homeostasis, inflammation, and cancer progression. nih.govresearchgate.net They are derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes, which produce the precursor prostaglandin H2 (PGH2). nih.govresearchgate.net PGH2 is then converted into various prostaglandins, including PGF2α, by specific synthases. nih.govresearchgate.net The deregulation of the COX pathway is a known factor in several pathophysiological processes, including inflammation and cancer. researchgate.net

While research has established a clear link between PGF2α and tumor progression, the intricate details of its involvement in different cancers and its interaction with other signaling pathways continue to be an active area of investigation.

Research Findings on PGF2α in Cancer

| Cancer Type/Model | Research Finding | Reference |

| Colorectal Cancer | Increases migration and invasiveness of tumor cells. nih.gov | nih.gov |

| C3H/M2 Mouse Fibroblasts | Promotes carcinogen-induced malignant transformation. researchgate.net | researchgate.net |

| General | Associated with greater tumor progression and aggressiveness. mdpi.com | mdpi.com |

| General | Stimulates cell motility and invasion. researchgate.net | researchgate.net |

| General | Links to G proteins and activates EGFR, leading to Ras/ERK1/2 signaling. nih.gov | nih.gov |

Advanced Research Methodologies and Experimental Models in 20 Hydroxy Prostaglandin F2alpha Studies

In Vitro Cellular and Tissue Culture Systems

In vitro models are indispensable for dissecting specific cellular mechanisms without the confounding variables of a whole organism.

Cultured type II alveolar cells serve as a primary model for understanding the metabolism of prostaglandins (B1171923) in the lung. Research has shown that these cells are capable of de novo synthesis of prostaglandins from arachidonic acid. nih.gov Specifically, studies using cultured type II alveolar cells from pregnant rabbits have demonstrated that they metabolize exogenous PGF2α through microsomal cytochrome P450 ω-oxidation. This process results in the production of 20-hydroxy PGF2α. caymanchem.com In contrast, cells from male rabbits primarily utilize the 15-hydroxy prostaglandin (B15479496) dehydrogenase (15-PGDH) pathway. caymanchem.com

Fetal rat lung organotypic cultures, which include fetal type II cells, produce significant amounts of prostaglandin E and Fα. nih.gov Adult type II cells in monolayer culture, however, predominantly produce prostacyclin (measured as 6-keto-prostaglandin F1α) along with smaller quantities of PGE2 and PGF2α. nih.gov The stimulation of these cells with agents like the calcium ionophore A23187 can significantly increase the media levels of various prostaglandins. nih.gov

Table 1: Prostaglandin Production in Cultured Alveolar Cells

| Cell Model | Primary Prostaglandin(s) Produced | Key Metabolic Pathway for PGF2α | Finding |

|---|---|---|---|

| Adult Rat Type II Alveolar Cells | Prostacyclin (6-keto-PGF1α), PGE2, PGF2α nih.gov | N/A in this study | Capable of de novo synthesis of prostaglandins. nih.gov |

| Fetal Rat Lung Organotypic Cultures | Prostaglandin E, Prostaglandin Fα nih.gov | N/A in this study | Produce relatively large quantities of PGE and PGFα. nih.gov |

| Pregnant Rabbit Type II Alveolar Cells | 20-hydroxy PGF2α (from exogenous PGF2α) caymanchem.com | Cytochrome P450 ω-oxidation caymanchem.com | Actively metabolize PGF2α to 20-hydroxy PGF2α. caymanchem.com |

The corpus luteum (CL) is a major site of prostaglandin action, and cell culture models derived from it are vital for receptor studies. PGF2α exerts its biological effects by binding to the PGF2α receptor (FP receptor), a G-protein-coupled receptor. wikipedia.org In vitro studies using goat luteal cells have shown that treatment with PGF2α can significantly increase apoptosis, a key process in the regression of the CL. frontiersin.org Similarly, in bovine luteal theca cells, PGF2α triggers the disruption of cell adhesion. nih.gov

Corpus luteum explants from cattle have been used to study the downstream effects of PGF2α receptor activation, showing that it can upregulate the expression of peroxisome proliferator-activated receptors (PPARs), which are involved in the luteolytic cascade. nih.gov These models demonstrate that PGF2α, acting through its receptor, initiates a cascade of events leading to both functional (decreased progesterone (B1679170) synthesis) and structural (cell death and tissue degradation) luteolysis. frontiersin.orgnih.gov

Granulosa cells are a key source of prostaglandins within the ovarian follicle, and isolated cell cultures are used to characterize the enzymes responsible for their synthesis. The synthesis of PGF2α from arachidonic acid involves the enzyme cyclooxygenase (COX) to produce PGH2, which is then converted to PGF2α by specific synthases. nih.gov

Studies on hen granulosa cells show that prostaglandin secretion is regulated by growth factors and is associated with the expression of COX-II. nih.gov In primate granulosa cells, research has identified two primary pathways for PGF2α synthesis: a direct conversion from PGH2 via aldo-keto reductase 1C3 (AKR1C3), and an indirect pathway involving the conversion of PGE2 to PGF2α by AKR1C1 and AKR1C2. nih.gov The expression of these enzymes is hormonally regulated, with levels peaking in the periovulatory period following an ovulatory gonadotropin stimulus. nih.gov Research in hen follicles has also shown that PGF concentrations increase in the theca layers during follicular maturation, while remaining low in the granulosa layers, suggesting the theca is a primary source of PGF at specific times. nih.gov

Table 2: PGF2α Biosynthesis in Isolated Ovarian Cells

| Cell Type | Key Enzymes/Pathways | Regulators | Key Finding |

|---|---|---|---|

| Hen Granulosa Cells | Cyclooxygenase-II (COX-II) nih.gov | Transforming Growth Factor-alpha (TGFα), TGFβ nih.gov | TGFα increases PG secretion and COX-II expression. nih.gov |

| Primate Granulosa Cells | Aldo-keto reductase 1C3 (AKR1C3), AKR1C1, AKR1C2 nih.gov | Luteinizing Hormone/hCG nih.gov | Utilizes two distinct pathways to synthesize PGF2α from PGH2 or PGE2. nih.gov |

| Hen Theca Cells | N/A in this study | Follicular Maturation Stage nih.gov | PGF concentrations increase significantly during follicular maturation, peaking at oviposition. nih.gov |

The contractility of the myometrium (uterine muscle) is strongly influenced by prostaglandins. In vitro preparations of myometrial tissue are used extensively to study these effects. Superfusion techniques using myometrial strips from pregnant women show that PGF2α has a marked stimulatory effect on tissue from the upper uterine segment, which contributes to fundal dominance during labor. nih.gov In contrast, its effect on the lower segment is less pronounced. nih.gov

More recent studies using primary human myometrial cell cultures and an immortalized myometrial cell line (MYLA) have delved into the signaling pathways. nih.govfrontiersin.org PGF2α not only stimulates acute contractions via calcium release but also induces a broader "pro-labour" phenotype by increasing the expression of genes like the oxytocin (B344502) receptor. nih.govfrontiersin.org This inflammatory and pro-contractile signaling involves the activation of NF-κB and MAP kinases and requires the coupling of the FP receptor to both Gαq and Gαi proteins. frontiersin.org These effects can be blocked by FP receptor antagonists, highlighting the potential for therapeutic intervention. nih.gov

In Vivo Animal Models

While in vitro systems are crucial for mechanistic studies, in vivo animal models are essential for understanding the integrated physiological and pathological roles of 20-OH PGF2α and its parent compound.

The development of mice with a targeted deletion of the PGF2α receptor (FP knockout mice) has been instrumental in clarifying the function of the PGF2α signaling axis. frontiersin.orgnih.gov These models have revealed roles for the FP receptor outside of its well-known function in female reproduction. frontiersin.org

For instance, FP knockout mice exhibit significantly lower blood pressure compared to wild-type mice, a finding linked to decreased activation of the renin-angiotensin-aldosterone system (RAAS). frontiersin.org In a model of traumatic brain injury, FP knockout mice showed significantly less hippocampal swelling compared to their wild-type counterparts, suggesting the PGF2α/FP receptor system contributes to neuroinflammatory pathology following acute brain injury. nih.gov Transgenic mouse models, which use a reporter gene like lacZ under the control of the FP gene promoter, have been used to study the tissue-specific regulation of FP receptor expression, revealing different control mechanisms in the ovary versus the stomach and kidney. nih.gov

Table 3: Key Findings from FP Receptor Knockout Mouse Models

| Area of Study | Phenotype/Finding in FP-/- Mice | Implication |

|---|---|---|

| Cardiovascular | Reduced blood pressure; Decreased activation of RAAS. frontiersin.org | FP receptor is involved in blood pressure regulation. frontiersin.org |

| Reproduction | Disrupted parturition (failed labor). frontiersin.org | FP receptor is essential for myometrial contractility and labor. frontiersin.org |

| Neuroinflammation | Attenuated hippocampal swelling and gliosis after traumatic brain injury. nih.gov | FP receptor contributes to pathology after brain trauma. nih.gov |

Pseudopregnant Rodent Models for Luteal Regression Studies

Pseudopregnant rodent models, particularly in rats and mice, are instrumental in dissecting the molecular and cellular mechanisms governing luteal regression, a critical process for the regulation of the estrous cycle. In these models, the administration of prostaglandin F2alpha (PGF2α) is a well-established method to induce luteolysis, the functional and structural demise of the corpus luteum (CL). A key event in PGF2α-induced luteolysis in rodents is the rapid decline in circulating progesterone levels. This is primarily achieved through the increased metabolism of progesterone to its less active metabolite, 20α-hydroxyprogesterone (20α-OHP), a reaction catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD).

While the focus has predominantly been on the PGF2α-mediated induction of 20α-HSD, the direct metabolic fate of PGF2α itself, including the formation of 20-hydroxy prostaglandin F2alpha (20-OH-PGF2α) via ω-oxidation, is less characterized within the context of luteal regression in these models. It is understood that PGF2α is involved in initiating the decline of progesterone during the late luteal phase in pseudopregnant rats nih.gov. Studies have shown that following PGF2α treatment in pseudopregnant rats, there is a significant increase in the specific activity of 20α-HSD in the corpus luteum, leading to elevated levels of 20α-OHP in the serum imrpress.com. This enzymatic conversion is a hallmark of functional luteolysis in this species.

The induction of pseudopregnancy in immature rats, often through the administration of pregnant mare serum gonadotropin (PMSG) and human chorionic gonadotropin (hCG), creates a synchronized cohort of corpora lutea, providing a consistent model to study these processes. In such models, the activity of 20α-HSD is minimal during the functional lifespan of the CL and markedly increases at the onset of luteal regression, a change that can be accelerated by exogenous PGF2α jst.go.jp. While the ω-oxidation pathway leading to 20-OH-PGF2α is a known metabolic route for prostaglandins, its specific contribution to the complex signaling cascade of luteolysis in pseudopregnant rodents, in contrast to the well-documented 20α-HSD pathway, remains an area for further investigation.

Spontaneous Epithelial-Driven Organ Fibrosis Models

Emerging research has implicated prostaglandins in the pathogenesis of organ fibrosis, a condition characterized by the excessive deposition of extracellular matrix that leads to tissue scarring and organ dysfunction. While direct studies on the role of this compound in fibrosis are limited, research into its precursor, PGF2α, provides a foundation for understanding its potential involvement.

PGF2α has been shown to promote the development of fibrosis, often acting independently of the canonical transforming growth factor-β (TGF-β) pathway nih.gov. In models of lung fibrosis, such as idiopathic pulmonary fibrosis (IPF), PGF2α levels are elevated in the bronchoalveolar lavage fluid of affected individuals nih.gov. Furthermore, concentrations of its stable metabolite, 15-keto-dihydro-PGF2α, are increased in the plasma of IPF patients and correlate with disease severity nih.gov. Mechanistically, PGF2α signaling through its FP receptor can induce fibroblast proliferation and collagen production nih.gov.

In the context of epithelial-driven fibrosis, alveolar epithelial cells are known to produce various mediators that can influence fibroblast behavior. While these cells are a source of anti-fibrotic prostaglandins like PGE2, the role of the PGF2α/20-OH-PGF2α axis is less clear frontiersin.org. Given that PGF2α can promote fibrotic processes, and 20-OH-PGF2α is a product of its metabolism, it is plausible that 20-OH-PGF2α could participate in the complex signaling environment of fibrotic diseases. However, dedicated studies using spontaneous epithelial-driven organ fibrosis models are required to specifically elucidate the role of 20-OH-PGF2α in the initiation and progression of these pathologies.

Comparative Animal Physiology Models (e.g., Rabbits, Rats, Buffalo Cows, Fish, Mares, Heifers, Canine Models)

The physiological roles and metabolic pathways of prostaglandins, including PGF2α and its metabolites, exhibit significant variation across different animal species. Comparative studies are therefore essential for a comprehensive understanding of their function.

Rabbits: In pseudopregnant rabbits, PGF2α is recognized as a uterine luteolysin. The metabolism of PGF2α in rabbits can occur via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway as well as through microsomal cytochrome P450-dependent ω-oxidation, which would lead to the formation of 20-OH-PGF2α.

Rats: As detailed in section 5.2.2, the primary luteolytic mechanism of PGF2α in rats involves the induction of 20α-HSD, leading to the conversion of progesterone to 20α-OHP imrpress.com. This contrasts with other species where the primary action of PGF2α is to decrease progesterone synthesis.

Buffalo Cows and Heifers: In ruminants like buffalo cows and heifers, PGF2α is the principal luteolytic hormone. However, unlike in rodents, PGF2α treatment in buffalo cows does not lead to a significant increase in circulating 20α-OHP levels, suggesting that the catabolism of progesterone to this metabolite is not the primary mechanism of luteolysis imrpress.com. Instead, PGF2α appears to primarily affect progesterone synthesis. Comparative studies between mares and heifers have shown that mares are more sensitive to the luteolytic effects of PGF2α, which is reflected in a slower plasma clearance and longer half-life of the compound in mares compared to heifers researchgate.net.

Mares: In mares, PGF2α is a potent luteolytic agent. The metabolism of PGF2α in mares occurs rapidly, primarily in the lungs researchgate.net. The expression of enzymes capable of producing 20α-OHP has been identified in the mare corpus luteum, but the significance of this pathway in luteolysis is still under investigation.

Canine Models: In dogs, the prepartum increase in PGF2α is thought to originate from the placenta. The canine uterus and placenta express enzymes for both the synthesis and degradation of PGF2α, indicating a complex local regulation of prostaglandin activity.

Fish: Information regarding the specific roles and metabolism of 20-OH-PGF2α in fish is not extensively documented in the readily available scientific literature.

The diverse mechanisms of action and metabolic pathways of PGF2α and its derivatives across species highlight the importance of selecting appropriate animal models for specific research questions.

Table 1: Comparative Aspects of PGF2α and its Metabolites in Different Animal Models

| Animal Model | Primary Luteolytic Mechanism of PGF2α | Key Metabolites/Pathways Investigated | Reference |

|---|---|---|---|

| Rats (Pseudopregnant) | Induction of 20α-HSD, leading to progesterone catabolism to 20α-OHP. | 20α-hydroxyprogesterone (20α-OHP) | imrpress.com |

| Buffalo Cows | Inhibition of progesterone synthesis. | PGF2α (direct action), 20α-OHP (not significantly increased) | imrpress.com |

| Mares | Induction of luteolysis. | PGF2α (slower clearance than heifers) | researchgate.net |

| Heifers | Induction of luteolysis. | PGF2α (faster clearance than mares) | researchgate.net |

| Rabbits | Uterine luteolysin. | PGF2α metabolites, potential for 20-OH-PGF2α via ω-oxidation. | |

| Canine Models | Placental origin of prepartum PGF2α increase. | PGF2α synthesis and degradation enzymes in uterus/placenta. |

Quantitative and Qualitative Analytical Techniques

The accurate measurement of prostaglandins and their metabolites in biological matrices is challenging due to their low concentrations, structural similarity, and short half-lives. Advanced analytical techniques are therefore essential for prostanoid profiling.

Advanced Chromatographic Separations for Prostanoid Profiling

Chromatographic methods, particularly when coupled with mass spectrometry, provide the high selectivity and sensitivity required for the analysis of complex mixtures of prostanoids.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), especially when combined with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the quantification of prostaglandins, including PGF2α and its metabolites nih.gov. Reversed-phase HPLC is commonly employed for the separation of these compounds. For instance, the separation of progesterone and its metabolite, 20α-OHP, in serum samples from pseudopregnant rats and buffalo cows has been successfully achieved using a C18 column imrpress.com.

The development of an LC-MS/MS method for a specific analyte like 20-OH-PGF2α would involve optimizing several parameters, including the choice of the stationary phase (column), the mobile phase composition and gradient, and the mass spectrometric conditions (e.g., ionization mode, precursor and product ion selection for multiple reaction monitoring). The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another well-established technique for the analysis of prostaglandins. However, due to the low volatility and polar nature of these compounds, derivatization is required prior to GC analysis gcms.cz. Common derivatization strategies include esterification of the carboxylic acid group (e.g., to form methyl or pentafluorobenzyl esters) and silylation of the hydroxyl groups (e.g., to form trimethylsilyl (B98337) ethers) nih.govnih.gov.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and stable derivatization without degradation of the analyte nih.govsigmaaldrich.com. For the analysis of 20-OH-PGF2α, a multi-step derivatization process would likely be necessary to block all the reactive functional groups (one carboxylic acid and five hydroxyl groups). The resulting derivative can then be analyzed by GC-MS, often using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

Table 2: Overview of Analytical Techniques for Prostanoid Analysis

| Technique | Key Features | Sample Preparation Considerations | Reference |

|---|---|---|---|

| HPLC-MS/MS | High selectivity and sensitivity, no derivatization required for many prostanoids. | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup and concentration. Use of internal standards is critical. | nih.govnih.gov |

| GC-MS | High chromatographic resolution, well-established fragmentation patterns. | Requires derivatization (esterification, silylation) to increase volatility and thermal stability. | nih.govnih.gov |

Thin-Layer and Column Chromatography for Purification

The purification of this compound from biological extracts or synthetic reaction mixtures is a critical step for accurate downstream analysis. Thin-layer chromatography (TLC) and column chromatography are fundamental techniques employed for this purpose, often utilizing silica (B1680970) gel as the stationary phase.

Thin-Layer Chromatography (TLC):

TLC is a rapid and versatile technique for separating prostaglandins and their metabolites. For the separation of PGF2α from its various metabolites, a system using silica gel plates (Kieselgel 60 F-254) impregnated with both silver nitrate (B79036) and boric acid has been successfully developed. nih.gov This method, known as argentation chromatography, separates compounds based on the number and configuration of their double bonds. The silver ions form reversible complexes with the π-electrons of the carbon-carbon double bonds in the prostaglandin structure, retarding their movement up the plate. The degree of retardation is dependent on the number and stereochemistry of the double bonds, allowing for the separation of closely related structures. Boric acid, in turn, can form complexes with diol groups, further enhancing the separation of different prostaglandins.

While a specific protocol for 20-OH PGF2α is not extensively documented, the principles applied to PGF2α and its other metabolites are directly applicable. A typical solvent system for such separations would consist of a mixture of organic solvents, with the polarity adjusted to achieve optimal resolution.

Column Chromatography:

For the preparative purification of larger quantities of prostaglandins, column chromatography is the method of choice. Silica gel is a commonly used adsorbent. The separation is based on the differential adsorption of the compounds to the silica gel and their solubility in the eluting solvent. A less polar solvent is used to load the sample onto the column, and then the polarity of the solvent is gradually increased to elute the compounds in order of increasing polarity.

A general procedure for the purification of prostaglandins using silica gel column chromatography involves:

Packing the column: A glass column is packed with a slurry of silica gel in a non-polar solvent.

Sample application: The crude extract containing the prostaglandin is dissolved in a minimal amount of the initial, non-polar eluting solvent and carefully applied to the top of the column.

Elution: A gradient of increasing solvent polarity is used to elute the separated compounds. For prostaglandins, a common solvent gradient might start with a mixture of hexane (B92381) and ethyl acetate (B1210297), with the proportion of ethyl acetate being gradually increased.

Fraction collection and analysis: Fractions are collected and analyzed by TLC to identify those containing the desired compound.

High-performance liquid chromatography (HPLC) is a more advanced form of column chromatography that offers higher resolution and faster separation times. Preparative HPLC has been used for the purification of prostaglandin endoperoxides and other metabolites of arachidonic acid. nih.gov A similar approach, likely employing a reversed-phase C18 column, could be optimized for the purification of 20-OH PGF2α.

Table 1: Chromatographic Methods for Prostaglandin Purification

| Technique | Stationary Phase | Principle of Separation | Application | Reference |

| Thin-Layer Chromatography (TLC) | Silica gel impregnated with silver nitrate and boric acid | Argentation and complexation with diols | Separation of PGF2α from its metabolites | nih.gov |

| Column Chromatography | Silica gel | Adsorption chromatography based on polarity | Preparative purification of prostaglandins | |

| Preparative HPLC | Reversed-phase (e.g., C18) or normal-phase silica | High-resolution separation based on polarity or other properties | High-purity isolation of prostaglandins and metabolites | nih.gov |

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and sensitive quantification of this compound and other eicosanoids in biological samples.

The process typically involves the following steps:

Sample Preparation: Biological samples (e.g., plasma, urine, tissue homogenates) are first subjected to extraction, often solid-phase extraction (SPE), to remove interfering substances and concentrate the analytes.

Chromatographic Separation: The extracted sample is injected into an HPLC system, where 20-OH PGF2α is separated from other metabolites based on its retention time.

Ionization: The eluent from the HPLC is directed into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode for prostaglandins.

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. For 20-OH PGF2α (C₂₀H₃₄O₆, molecular weight 370.5 g/mol ), the deprotonated molecule [M-H]⁻ would have an m/z of 369.5.

Tandem Mass Spectrometry (MS/MS): For enhanced specificity, the precursor ion (e.g., m/z 369.5) is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a unique fragmentation pattern that is characteristic of the analyte, allowing for highly selective and sensitive quantification.

The fragmentation pattern of PGF2α has been studied, and similar fragmentation pathways would be expected for 20-OH PGF2α, with shifts in fragment masses corresponding to the additional hydroxyl group. nih.gov The study of these fragmentation patterns is crucial for the structural elucidation of novel metabolites.

Table 2: Mass Spectrometry Parameters for Prostaglandin Analysis

| Parameter | Description | Typical Value/Method for Prostaglandins | Reference |

| Ionization Mode | Method used to generate ions | Negative Electrospray Ionization (ESI-) | uab.edu |

| Precursor Ion (m/z) | Mass-to-charge ratio of the intact molecule | For PGF2α: 353.2 | uab.edu |

| Product Ions (m/z) | Mass-to-charge ratios of fragments after collision-induced dissociation | For PGF2α: Characteristic fragments are monitored for quantification | nih.gov |

| Detection Mode | Technique used for quantification | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

Immunoassays and Radioligand Binding Assays for Receptor Characterization and Ligand Affinity

Immunoassays and radioligand binding assays are indispensable for studying the interaction of this compound with its putative receptors and for quantifying its presence in biological fluids.

Immunoassays:

Enzyme-linked immunosorbent assays (ELISAs) are a common type of immunoassay used for the quantification of prostaglandins. These assays utilize antibodies that specifically recognize and bind to the target molecule. In a competitive ELISA format, a known amount of enzyme-labeled prostaglandin competes with the unlabeled prostaglandin in the sample for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of the prostaglandin in the sample. While specific ELISA kits for 20-OH PGF2α may not be commercially available, kits for the parent compound, PGF2α, are widely used and could potentially show cross-reactivity, which would need to be carefully validated.

Radioligand Binding Assays:

Radioligand binding assays are the gold standard for characterizing receptor-ligand interactions. nih.gov These assays are used to determine the affinity (Kd) of a ligand for its receptor and the density of receptors (Bmax) in a given tissue or cell preparation. The basic principle involves incubating a preparation of receptors (e.g., cell membranes) with a radiolabeled ligand (a ligand containing a radioactive isotope, such as tritium (B154650) ³H).

A general protocol for a radioligand binding assay to characterize the interaction of 20-OH PGF2α with the PGF2α receptor (FP receptor) would involve:

Preparation of Receptor Source: Membranes are prepared from cells or tissues known to express the FP receptor.

Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand specific for the FP receptor (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled competitor ligand (in this case, 20-OH PGF2α).

Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter.

Data Analysis: The data are analyzed to generate a competition curve, from which the inhibitory constant (Ki) of 20-OH PGF2α can be calculated. The Ki value represents the affinity of the unlabeled ligand for the receptor.

These studies are crucial for determining whether 20-OH PGF2α acts as an agonist or antagonist at the FP receptor or other prostanoid receptors. nih.govsci-hub.se

Table 3: Key Parameters in Radioligand Binding Assays

| Parameter | Definition | Significance | Reference |

| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | A measure of the affinity of the radioligand for the receptor. A lower Kd indicates higher affinity. | nih.gov |

| Bmax (Maximum Binding Capacity) | The total number of receptors in the preparation. | Provides information on the density of the target receptor in a given tissue or cell type. | nih.gov |

| Ki (Inhibitory Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. | A measure of the affinity of an unlabeled ligand for the receptor. | sci-hub.se |

Molecular Biology Approaches for Gene and Protein Expression Analysis

Molecular biology techniques are essential for understanding how the synthesis and signaling of this compound are regulated at the genetic level and how this compound, in turn, influences the expression of other genes.

Quantitative PCR, also known as real-time PCR, is a highly sensitive and specific method for measuring the expression levels of specific genes. nih.gov In the context of 20-OH PGF2α research, qPCR can be used to quantify the mRNA levels of:

Enzymes involved in the synthesis of 20-OH PGF2α, such as specific cytochrome P450 isoforms.

The PGF2α receptor (FP receptor) and other prostanoid receptors.

Downstream target genes that are regulated by 20-OH PGF2α signaling.

The qPCR process involves:

RNA Isolation: Total RNA is extracted from cells or tissues of interest.

Reverse Transcription: The RNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.

PCR Amplification: The cDNA is used as a template for PCR amplification with primers specific to the gene of interest. The amplification process is monitored in real-time using a fluorescent dye that binds to double-stranded DNA or a fluorescently labeled probe.

Quantification: The level of gene expression is determined by the cycle number at which the fluorescence signal crosses a certain threshold (Ct value). The expression of the target gene is typically normalized to the expression of a stably expressed housekeeping gene. e-neurospine.orgpubcompare.ai

Promoter activity assays are used to investigate the regulation of gene transcription. nih.gov These assays are particularly useful for identifying the signaling pathways that are activated by 20-OH PGF2α and for characterizing the transcription factors involved. The most common type of promoter activity assay is the luciferase reporter assay.

The principle of the luciferase reporter assay is as follows:

Construct Preparation: The promoter region of a gene of interest (e.g., a gene that is thought to be regulated by 20-OH PGF2α) is cloned into a plasmid vector upstream of a reporter gene, such as the firefly luciferase gene.

Transfection: The reporter construct is introduced into cultured cells.

Cell Treatment: The transfected cells are then treated with 20-OH PGF2α or other stimuli.

Luciferase Assay: After a period of incubation, the cells are lysed, and the activity of the luciferase enzyme is measured by adding its substrate, luciferin, and quantifying the amount of light produced with a luminometer. thermofisher.comnih.gov

An increase or decrease in luciferase activity in response to 20-OH PGF2α indicates that the compound regulates the activity of the promoter of the gene of interest.

Table 4: Molecular Biology Techniques in 20-OH PGF2α Research

| Technique | Purpose | Typical Experimental Setup | Reference |